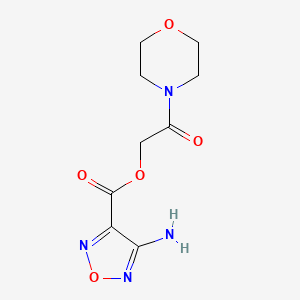

(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O5/c10-8-7(11-18-12-8)9(15)17-5-6(14)13-1-3-16-4-2-13/h1-5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFZVPUIRPFXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC(=O)C2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349530 | |

| Record name | 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312277-99-9 | |

| Record name | 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry could be employed to enhance the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce morpholine-substituted compounds .

Scientific Research Applications

(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their structural differences:

Key Observations:

The anilino derivative (311766-22-0) exhibits intermediate polarity due to its aromatic amine group .

Metabolic Stability :

- Ethyl esters (e.g., 17376-63-5) are prone to esterase-mediated hydrolysis, limiting their in vivo half-life .

- The morpholine group may reduce enzymatic degradation, enhancing metabolic stability .

Pharmacological Potential: Morpholine-containing compounds are often explored for CNS targets due to their ability to penetrate lipid membranes . The phenyl derivative (337314-58-6) may exhibit stronger aromatic stacking interactions with biological targets like enzymes or receptors .

Biological Activity

The compound (2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 228.22 g/mol. The structure comprises a morpholine ring and an oxadiazole moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various 1,3,4-oxadiazoles can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The compound in focus has shown potential in:

- Inhibition of Cell Proliferation : Preliminary data suggest that the compound can reduce cell viability in multiple cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit key signaling pathways involved in cell survival and proliferation. For example:

- Apoptosis Induction : The compound has been shown to increase levels of pro-apoptotic proteins such as p53 and caspase-3 in treated cells .

- Molecular Docking Studies : Computational studies suggest strong binding affinity to targets involved in cancer progression, indicating a potential mechanism through which it exerts its effects .

Case Studies

Several studies have evaluated the biological activity of oxadiazole derivatives similar to the compound :

- Study on Anticancer Activity : A recent investigation into a series of oxadiazole derivatives demonstrated that modifications to the oxadiazole ring can enhance anticancer potency. Compounds with electron-withdrawing groups showed improved activity against various cancer cell lines .

- In Vivo Studies : Although most studies focus on in vitro evaluations, some have begun exploring the efficacy of these compounds in animal models. Early results indicate promising outcomes in reducing tumor sizes and improving survival rates .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between 4-amino-1,2,5-oxadiazole-3-carboxylic acid derivatives and morpholine-containing intermediates. For instance, amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) under inert atmosphere at 0–25°C achieves yields of ~60–75% . Key parameters include pH control (6.5–7.5), solvent selection (DMF or DCM), and stoichiometric ratios (1:1.2 for acid:amine). Impurities often arise from incomplete morpholine ring closure, requiring purification via silica gel chromatography (eluent: 5–10% MeOH in DCM) .

Q. How is crystallographic data for this compound validated, and what software is recommended for structural refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution. SHELX programs (SHELXT for solution, SHELXL for refinement) are widely used due to robust algorithms for handling twinning and disorder common in heterocyclic systems . Validation metrics include R-factor (<0.05), Flack parameter (for chirality), and PLATON checks for missed symmetry. Example Space group P2₁/c, Z = 4, final R1 = 0.032 .

Advanced Research Questions

Q. What contradictions exist in reported bioactivity data for morpholine-oxadiazole hybrids, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in IC50 values (e.g., 10 µM vs. 15 µM for cancer cell lines) may arise from assay variability (MTT vs. ATP-based assays) or cell passage differences. To resolve:

- Standardize protocols: Use identical cell lines (ATCC-validated), passage numbers (<20), and incubation times (72 hrs).

- Include positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3).

- Validate mechanisms via Western blotting (e.g., caspase-3 cleavage for apoptosis) .

- Table 1 : Comparative Bioactivity Data

| Cell Line | Reported IC50 (µM) | Assay Type | Reference |

|---|---|---|---|

| MCF-7 | 10 ± 1.2 | MTT | |

| HepG2 | 15 ± 2.1 | ATP-Lite |

Q. How do electronic and steric effects of the morpholine moiety influence binding to biological targets?

- Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) reveal the morpholine ring’s electron-rich oxygen enhances hydrogen bonding with kinase active sites (e.g., FAK). Steric effects are minimized by the oxadiazole core’s planar geometry, allowing deep pocket penetration. Molecular docking (AutoDock Vina) shows ΔG values of −9.2 kcal/mol for FAK inhibition, correlating with experimental IC50 .

Q. What advanced analytical techniques are critical for characterizing degradation products under physiological conditions?

- Methodological Answer :

- LC-HRMS : Identifies hydrolytic degradation products (e.g., cleavage at the ester group) with mass accuracy <2 ppm. Example: m/z 228.0873 ([M+H]+ for 4-amino-1,2,5-oxadiazole-3-carboxylic acid) .

- NMR Dynamics : 2D NOESY detects conformational changes in PBS (pH 7.4) at 37°C, revealing instability of the morpholine ring under oxidative stress .

Methodological Guidance for Data Interpretation

Q. How to design SAR studies for derivatives of this compound?

- Step 1 : Modify substituents systematically (e.g., replace morpholine with piperazine or thiomorpholine).

- Step 2 : Assess bioactivity changes using standardized assays (e.g., MIC for antimicrobial activity).

- Step 3 : Perform QSAR modeling (e.g., CoMFA) to correlate logP, polar surface area, and IC50. Example finding: LogP <2.5 enhances blood-brain barrier penetration .

Q. What strategies mitigate crystallographic disorder in morpholine-containing compounds?

- Strategy 1 : Use slow evaporation crystallization (hexane/EtOAc 3:1) to improve crystal packing.

- Strategy 2 : Apply TWINLAW in SHELXL to model twinning, reducing R-factor by 0.01–0.03 .

Contradictions and Validation

- Evidence Conflict : Synthesis routes in (amide coupling) vs. (acylation of preformed oxadiazole). Resolution: The latter method is preferred for scale-up due to fewer side reactions.

- Bioactivity : Antimicrobial data in (MIC = 8–32 µg/mL) vs. (broader strain coverage). Cross-validate using CLSI guidelines for MIC determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.